2-Chloro-5-isocyanatobenzonitrile
Overview
Description
2-Chloro-5-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol . It is characterized by the presence of a chloro group, an isocyanate group, and a benzonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-isocyanatobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-aminobenzonitrile with phosgene (COCl2) under controlled conditions to form the isocyanate group . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to handle hazardous reagents like phosgene. The process includes steps for purification and quality control to ensure the final product meets the required specifications for purity and performance .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols.
Addition reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Addition reactions: Reagents such as water, methanol, or ethylamine under mild conditions (room temperature to 50°C) are typical.
Major Products Formed
Nucleophilic substitution: Products include azides, amines, or other substituted derivatives.
Addition reactions: Products include ureas, carbamates, and substituted amides.
Scientific Research Applications
2-Chloro-5-isocyanatobenzonitrile has several applications in scientific research:
Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-isocyanatobenzonitrile involves its reactive functional groups:
Isocyanate group: Reacts with nucleophiles to form stable covalent bonds, which can modify biological molecules or materials.
Chloro group:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-isocyanatobenzonitrile
- 2-Chloro-6-isocyanatobenzonitrile
- 5-Chloro-2-isocyanatobenzonitrile
Uniqueness
2-Chloro-5-isocyanatobenzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. This makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2-chloro-5-isocyanatobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFHRZUTHFEELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300028 | |
Record name | 2-Chloro-5-isocyanatobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261672-37-0 | |
Record name | 2-Chloro-5-isocyanatobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261672-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-isocyanatobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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